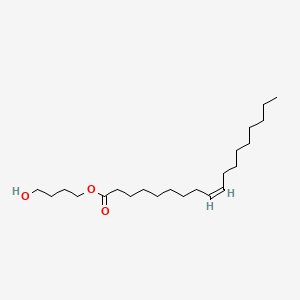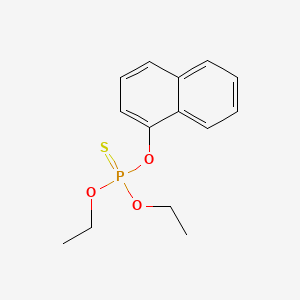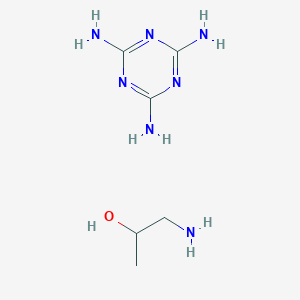
1-Aminopropan-2-ol;1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of 2-Propanol, 1-amino-, reaction products with melamine involves the reaction of isopropanolamine with melamine. The process typically includes the following steps:
Combination Reaction: Isopropanolamine reacts with melamine under controlled conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out at elevated temperatures and may require a catalyst to facilitate the process.
Industrial production methods for this compound may involve large-scale reactors and continuous processing to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
2-Propanol, 1-amino-, reaction products with melamine undergoes various chemical reactions, including:
Condensation Reactions: The compound can undergo condensation reactions, forming cross-linked polymers.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The compound can also undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include formaldehyde, acids, and bases. The major products formed from these reactions are typically cross-linked polymers with enhanced mechanical and thermal properties .
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-amino-, reaction products with melamine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various polymers and resins.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-amino-, reaction products with melamine involves the formation of cross-linked polymer networks. The molecular targets include the functional groups on melamine and isopropanolamine, which react to form stable bonds. The pathways involved in this process include condensation and polymerization reactions, leading to the formation of a three-dimensional network .
Vergleich Mit ähnlichen Verbindungen
2-Propanol, 1-amino-, reaction products with melamine can be compared with other amino resins such as:
Urea-Formaldehyde Resins: Known for their use in adhesives and coatings, but they have lower thermal stability compared to melamine-based resins.
Melamine-Formaldehyde Resins: Similar in structure but differ in the specific functional groups and resulting properties.
Phenol-Formaldehyde Resins: Used in high-temperature applications but have different mechanical properties compared to melamine-based resins.
The uniqueness of 2-Propanol, 1-amino-, reaction products with melamine lies in its combination of chemical resistance, mechanical strength, and versatility in various applications .
Eigenschaften
CAS-Nummer |
86472-37-9 |
|---|---|
Molekularformel |
C6H15N7O |
Molekulargewicht |
201.23 g/mol |
IUPAC-Name |
1-aminopropan-2-ol;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.C3H9NO/c4-1-7-2(5)9-3(6)8-1;1-3(5)2-4/h(H6,4,5,6,7,8,9);3,5H,2,4H2,1H3 |
InChI-Schlüssel |
KVOKPLHQNFFUOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)O.C1(=NC(=NC(=N1)N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


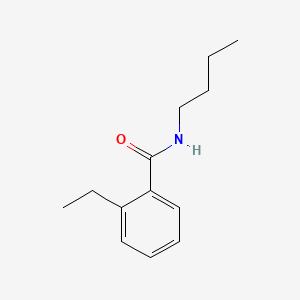

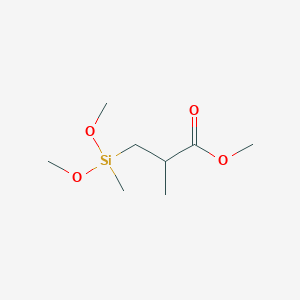
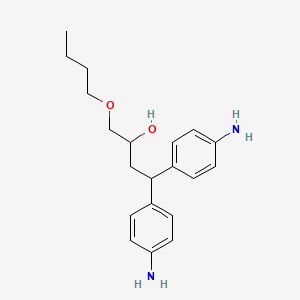
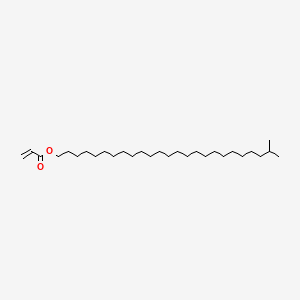
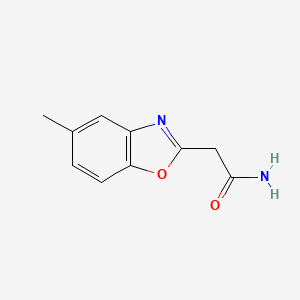
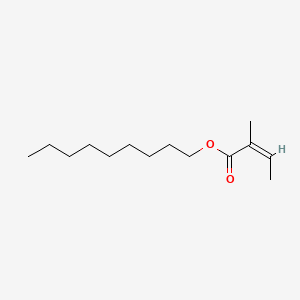
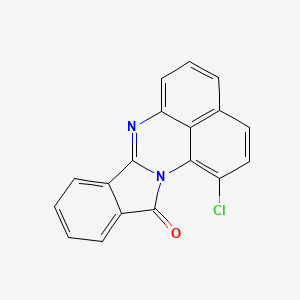
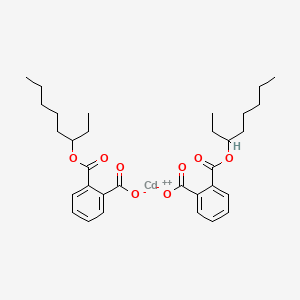
![3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol](/img/structure/B12660517.png)

